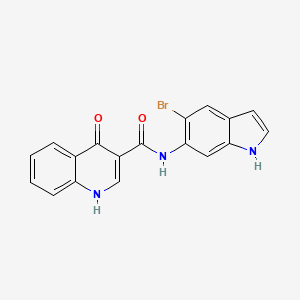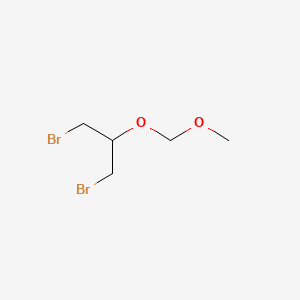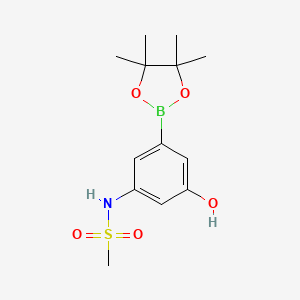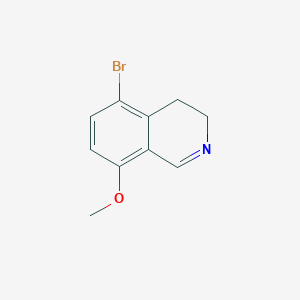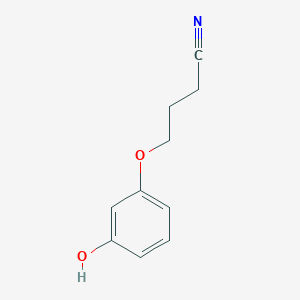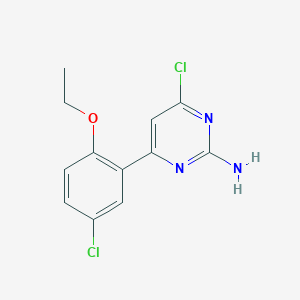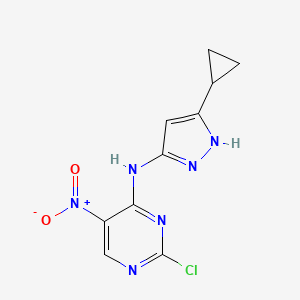
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine
Vue d'ensemble
Description
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group, a chlorine atom, and a pyrazole ring with a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine ring. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting cyclopropyl hydrazine with an appropriate diketone under acidic conditions.
Nitration of the pyrimidine ring: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrated pyrimidine is then chlorinated using thionyl chloride or phosphorus oxychloride.
Coupling reaction: The pyrazole ring is coupled with the chlorinated pyrimidine under basic conditions, typically using a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation reactions: The pyrazole ring can be oxidized under strong oxidizing conditions, although this is less common.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group, resulting in 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-amino-pyrimidin-4-amine.
Oxidation: Potential formation of oxidized pyrazole derivatives.
Applications De Recherche Scientifique
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole and pyrimidine rings may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-pyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-amino-pyrimidin-4-amine: The nitro group is reduced to an amino group, potentially altering its reactivity and biological properties.
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-methyl-pyrimidin-4-amine: Substitution of the nitro group with a methyl group, which may affect its chemical and biological behavior.
Uniqueness
The presence of both the nitro group and the chlorine atom in 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine makes it unique compared to its analogs. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, providing a versatile platform for chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C10H9ClN6O2 |
|---|---|
Poids moléculaire |
280.67 g/mol |
Nom IUPAC |
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C10H9ClN6O2/c11-10-12-4-7(17(18)19)9(14-10)13-8-3-6(15-16-8)5-1-2-5/h3-5H,1-2H2,(H2,12,13,14,15,16) |
Clé InChI |
JSKJXTXUVCVMBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3[N+](=O)[O-])Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

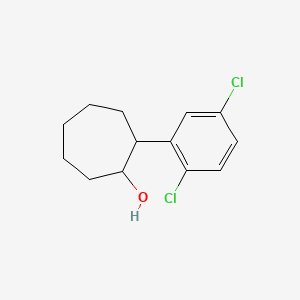


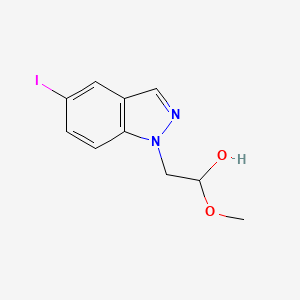
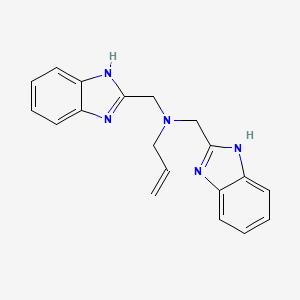

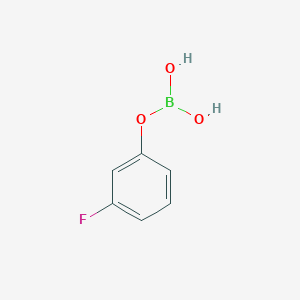
![5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-4-phenyl-thiazol-2-ylamine](/img/structure/B8288108.png)
